molecular formula C13H18O2 B1324665 2,2-Dimethyl-2'-methoxybutyrophenone CAS No. 898765-04-3

2,2-Dimethyl-2'-methoxybutyrophenone

Cat. No.: B1324665
CAS No.: 898765-04-3
M. Wt: 206.28 g/mol
InChI Key: SJRXYUGGPQLXHT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2'-methoxybutyrophenone is a substituted butyrophenone featuring a methoxy group at the 2'-position of the aromatic ring and two methyl groups at the 2-position of the ketone-bearing side chain. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler butyrophenones. Applications of such compounds often span pharmaceutical intermediates, agrochemicals, or specialty organic synthesis due to their stability and tunable reactivity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXYUGGPQLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642419
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-04-3
Record name 1-(2-Methoxyphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2’-methoxybutyrophenone typically involves the reaction of 2,2-dimethylbutyryl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.

Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-2’-methoxybutyrophenone can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.

Types of Reactions:

    Oxidation: 2,2-Dimethyl-2’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group in 2,2-Dimethyl-2’-methoxybutyrophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenones or ethers.

Scientific Research Applications

2,2-Dimethyl-2’-methoxybutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2’-methoxybutyrophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties Applications
This compound 2'-methoxy, 2,2-dimethyl High steric hindrance, moderate polarity Pharmaceutical intermediates
4-Chloro-4'-methoxybutyrophenone 4-chloro, 4'-methoxy High polarity, reactive Agrochemicals, polymers
2,2-Dimethyl-1,3-propanediol 2,2-dimethyl High thermal stability Polyester resins
2-Hydroxyacetophenone derivatives Methoxymethoxy, hydroxy Enhanced lipophilicity Drug delivery systems

Biological Activity

2,2-Dimethyl-2'-methoxybutyrophenone, with the molecular formula C12H16O2, is an organic compound belonging to the class of ketones. It is characterized by a methoxy group and two methyl groups attached to the butyrophenone backbone. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves Friedel-Crafts acylation using 2,2-dimethylbutyryl chloride and anisole in the presence of a Lewis acid catalyst like aluminum chloride. The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to alcohols.

Property Value
Molecular FormulaC12H16O2
CAS Number898765-04-3
Molecular Weight192.26 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in biological systems. It acts as an electrophile, participating in nucleophilic reactions that can lead to enzyme inhibition or activation. The compound may also modulate various cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. Its minimal inhibitory concentration (MIC) against various pathogens is currently under investigation .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of pro-inflammatory pathways .
  • Potential Therapeutic Applications : Ongoing research is exploring its role as a precursor in drug development, particularly for conditions involving pain and inflammation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, its effect on cyclooxygenase (COX) enzymes suggests a potential role in pain management therapies.
  • Animal Models : In animal models of inflammatory pain, the administration of this compound has led to significant reductions in pain scores compared to control groups, indicating its potential efficacy as an analgesic agent .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound Key Differences Biological Activity
2,2-DimethylbutyrophenoneLacks methoxy groupReduced reactivity
2-MethoxybutyrophenoneLacks additional methyl groupsAltered steric properties
2,2-Dimethyl-4’-methoxybutyrophenoneMethoxy group at a different positionVariability in reactivity

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